molecular formula C16H9FN4O B10757097 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile

5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile

Cat. No.: B10757097
M. Wt: 292.27 g/mol
InChI Key: JYAHFMKZJRVTDT-UHFFFAOYSA-N
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Description

5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile (CAS 1123741-50-3) is a synthetic small molecule organic compound with a molecular formula of C16H9FN4O and an average molecular weight of 292.27 g/mol . This compound belongs to the class of organic compounds known as diarylethers and features indazole and benzonitrile motifs . It is of significant interest in early-stage drug discovery and biochemical research, particularly in the field of oncology. Its primary researched mechanism of action is as an inhibitor of the KRAS G12C mutant protein, a prevalent oncogenic driver in many cancers, including approximately 44% of pulmonary adenocarcinomas . By covalently binding to the mutant cysteine residue of KRAS G12C, this compound is investigated for its potential to stabilize the inactive GDP-bound state of KRAS, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells . A separate bioactivity listing also identifies it as a ligand with activity against Reverse Transcriptase/RNaseH in Human Immunodeficiency Virus 1 (HIV-1), suggesting potential for antiviral research applications . With a topological polar surface area of 85.5 Ų and predicted high gastrointestinal absorption and blood-brain barrier penetration, this compound is a valuable chemical tool for researchers studying RAS-pathway biology, targeted protein degradation, and the development of covalent inhibitors . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C16H9FN4O

Molecular Weight

292.27 g/mol

IUPAC Name

5-[(5-fluoro-3-methyl-2H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile

InChI

InChI=1S/C16H9FN4O/c1-9-15-14(21-20-9)3-2-13(17)16(15)22-12-5-10(7-18)4-11(6-12)8-19/h2-6H,1H3,(H,20,21)

InChI Key

JYAHFMKZJRVTDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC(=C2OC3=CC(=CC(=C3)C#N)C#N)F

Origin of Product

United States

Preparation Methods

[3 + 2] Annulation Using Arynes and Hydrazones

Arynes generated from 2-(trimethylsilyl)aryl triflates react with hydrazones to form indazoles via a cycloaddition mechanism. For example:

  • Substrate : 2-Fluoro-6-methylbenzenediazonium salt.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

  • Yield : 60–75%.

This method offers regioselective control, favoring 1H-indazole formation over 2H-isomers due to steric and electronic effects.

Halogenation and Cyclization

Alternative approaches involve halogenation of preformed indazoles:

  • Substrate : 3-Methyl-1H-indazol-4-ol.

  • Reagent : N-Fluorobenzenesulfonimide (NFSI).

  • Conditions : Dichloromethane (DCM), −10°C, 2 hours.

  • Yield : 70–85%.

Fluorination at the 5-position is achieved selectively using electrophilic fluorinating agents.

Functionalization of the Benzene Ring

The benzene-1,3-dicarbonitrile moiety is introduced via cyanation or substitution reactions:

Nucleophilic Aromatic Substitution (SNAr)

  • Substrate : 1,3-Difluorobenzene.

  • Reagents : Potassium cyanide (KCN), palladium(II) acetate.

  • Conditions : Dimethylformamide (DMF), 120°C, 24 hours.

  • Yield : 50–65%.

Ullmann-Type Coupling

A copper-catalyzed coupling attaches the indazole to the benzene ring:

  • Substrate : 1,3-Dicyanobenzene and 5-fluoro-3-methyl-1H-indazol-4-ol.

  • Catalyst : CuI, 1,10-phenanthroline.

  • Conditions : Dimethyl sulfoxide (DMSO), 100°C, 48 hours.

  • Yield : 55–70%.

Etherification Strategies

Forming the ether linkage between the indazole and benzene rings is pivotal:

Mitsunobu Reaction

  • Substrates : 5-Fluoro-3-methyl-1H-indazol-4-ol and 1,3-dicyanophenol.

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

  • Yield : 65–80%.

Alkylation Using Alkyl Halides

  • Substrate : 1,3-Dicyanobenzene derivative with a leaving group (e.g., bromide).

  • Base : Potassium carbonate (K2CO3).

  • Conditions : Acetone, reflux, 6 hours.

  • Yield : 60–75%.

Optimization and Purification

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require higher temperatures.

  • Low temperatures (−10°C to 0°C) improve selectivity in fluorination and coupling steps.

Chromatography and Recrystallization

  • Purification : Silica gel chromatography (ethyl acetate/hexane) isolates the product.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%).

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Reference
[3 + 2] AnnulationIndazole formation60–7595
Mitsunobu ReactionEther linkage65–8097
Ullmann CouplingAromatic coupling55–7093
SNAr CyanationBenzene functionalization50–6590

Challenges and Solutions

  • Regioselectivity : Use of bulky bases (e.g., LDA) directs indazole formation to the 1H-tautomer.

  • Side Reactions : Protecting groups (e.g., tert-butyldimethylsilyl) prevent undesired substitutions during coupling.

  • Scale-Up : Continuous flow systems improve reproducibility in cyanation steps .

Chemical Reactions Analysis

5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

Antiviral Properties

One of the most notable applications of this compound is its role as an inhibitor of the HIV-1 reverse transcriptase enzyme. Studies have shown that it exhibits a significant inhibitory effect, with an IC50 value of 145 nM at pH 7.8 and a temperature of 37°C . This suggests that the compound could be explored further as a potential therapeutic agent for HIV treatment.

Enzyme Inhibition Studies

Research indicates that 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile interacts with various proteins beyond HIV reverse transcriptase. Its binding affinity and mechanism of action are subjects of ongoing research, with implications for drug design targeting similar viral enzymes .

Case Study 1: HIV Reverse Transcriptase Inhibition

A detailed study conducted by Pfizer demonstrated the compound's efficacy in inhibiting the RNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase. The study utilized a primer extension assay to quantify inhibition levels, revealing promising results that warrant further investigation into its pharmacological profile .

Case Study 2: Structure-Based Drug Design

The compound has been utilized in structure-based drug design approaches, leveraging its unique indazole structure to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). This approach has led to the identification of several derivatives with enhanced potency against resistant strains of HIV .

Mechanism of Action

The mechanism of action of 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the RNA-dependent DNA polymerase activity of the HIV-1 reverse transcriptase enzyme . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing the synthesis of viral DNA.

Comparison with Similar Compounds

Lersivirine (5-{[3,5-Diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy}benzene-1,3-dicarbonitrile)

  • Core Structure : Benzene-1,3-dicarbonitrile.
  • Substituent : 3,5-Diethyl-1-(2-hydroxyethyl)pyrazol-4-yloxy group.
  • Application: Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.
  • Key Findings :
    • Exhibits potent antiviral activity against HIV-1 via reverse transcriptase inhibition.
    • Metabolism involves glucuronidation and excretion primarily in feces ().
    • Structural features (hydroxyethyl and diethyl groups) enhance solubility and binding to hydrophobic enzyme pockets.
  • Comparison :
    • Unlike the target compound’s indazole group, lersivirine’s pyrazole substituent contributes to its NNRTI specificity.
    • The hydroxyethyl group in lersivirine improves metabolic stability compared to the target’s methyl group, which may increase lipophilicity.

Photosensitizer Derivatives (e.g., 2-(Diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile)

  • Core Structure : Benzene-1,3-dicarbonitrile.
  • Substituent: Amino-alkyl and phenyl groups.
  • Application : Photosensitizers in photopolymerization.
  • Key Findings: Modified amino and alkyl groups extend absorption spectra (near UV/visible range) and improve photostability (). Used in 3D printing composites to accelerate polymerization kinetics.
  • Comparison: The target compound lacks amino substituents, limiting its utility in light-driven applications. The indazole moiety may confer distinct electronic properties, but its biological role (antiviral) diverges from photosensitizer functions.

Fluorescent Sensors (e.g., 2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile Derivatives)

  • Core Structure : Benzene-1,3-dicarbonitrile.
  • Substituent: Amino and diphenyl groups with varied para-substituents.
  • Application : Monitoring polymerization via fluorescence.
  • Key Findings :
    • Fluorescence sensitivity to microenvironment changes (polarity/viscosity) enables real-time reaction monitoring ().
  • Comparison: The target compound’s indazole group may reduce fluorescence efficiency compared to amino-diphenyl analogs. Nitrile groups in both structures enhance polarity, but the target’s fluorine could alter electron-withdrawing effects.

Structural and Functional Analysis Table

Compound Core Substituent Application Key Properties
Target Compound Benzene-1,3-dicarbonitrile 5-Fluoro-3-methylindazol-4-yloxy Antiviral (COVID-19 candidate) Clinically identified efficacy ()
Lersivirine Benzene-1,3-dicarbonitrile 3,5-Diethyl-1-(2-hydroxyethyl)pyrazole HIV NNRTI High metabolic stability ()
Photosensitizer Derivatives () Benzene-1,3-dicarbonitrile Amino-alkyl-phenyl Photopolymerization Extended light absorption ()
Fluorescent Sensors (S-Ph series) Benzene-1,3-dicarbonitrile Amino-diphenyl derivatives Polymerization monitoring Environment-sensitive fluorescence ()

Key Structural Insights

  • Indazole vs.
  • Fluorine Substituent: The 5-fluoro group in the target compound may improve metabolic stability and binding affinity compared to non-fluorinated analogs.
  • Nitrile Groups : Common across all derivatives, nitriles contribute to polarity and hydrogen bonding, critical for both biological activity and material science applications.

Q & A

Q. What are the validated synthetic routes for 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile, and how can intermediates be optimized?

The synthesis of structurally related indazole derivatives often involves Friedel-Crafts acylation, hydrazine-mediated cyclization, and nitro group reduction (e.g., Scheme 1 in ). For this compound, key steps may include:

  • Friedel-Crafts acylation for aryl ether formation, using AlCl₃ as a catalyst (analogous to ).
  • Indazole ring closure via hydrazine hydrate in DMF, with temperature optimization to prevent side reactions.
  • Nitrile group introduction via nucleophilic substitution or cyanation reactions.
    Intermediate purity can be improved using column chromatography or recrystallization, while reaction yields are enhanced by optimizing stoichiometry and solvent polarity .

Q. How should researchers characterize the compound’s physicochemical properties to ensure reproducibility?

A tiered analytical approach is recommended:

  • Structural confirmation : Use NMR (¹H/¹³C, DEPT) for aromatic proton assignments and nitrile group identification.
  • Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and mass spectrometry (HRMS) for molecular ion validation.
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds.
    Cross-reference data with structurally similar compounds (e.g., benzene-dicarbonitrile derivatives in ) to validate methods .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s biological activity while minimizing confounding variables?

Adopt a split-plot design (as in ) to evaluate dose-response relationships and biological targets:

  • Main plots : Compound concentration gradients (e.g., 0.1–100 µM).
  • Subplots : Cell lines or enzymatic assays (e.g., kinase inhibition profiling).
  • Replicates : ≥4 biological replicates per group to account for variability.
    Include positive/negative controls (e.g., staurosporine for kinase assays) and use ANOVA with post-hoc Tukey tests for statistical rigor .

Q. How can computational methods predict metabolic pathways or environmental fate of this compound?

Leverage databases like PISTACHIO and REAXYS () to model:

  • Metabolic transformations : CYP450-mediated oxidation of the indazole ring or fluoro-methyl group.
  • Environmental persistence : Hydrolysis rates of nitrile groups under varying pH/temperature.
    Validate predictions with in vitro microsomal assays or soil/water biodegradation studies (see for framework) .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Mechanistic deconvolution : Compare results from cell-free (e.g., enzymatic) vs. cell-based assays to distinguish target-specific effects from off-target interactions.
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to ensure compound bioavailability.
  • Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity confirmation .

Methodological Guidance

Q. How to design a study evaluating structure-activity relationships (SAR) for derivatives of this compound?

  • Core modifications : Systematically alter the indazole substituents (e.g., replace fluoro with chloro) or benzene-dicarbonitrile groups.
  • Assay standardization : Use a common cell line (e.g., HEK293) and fixed incubation time (e.g., 48 hrs) to isolate structural effects.
  • Data normalization : Express activity as % inhibition relative to a reference compound ( provides analogous SAR workflows) .

Q. What are the best practices for assessing environmental toxicity?

Follow the INCHEMBIOL framework ( ):

  • Phase 1 : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Phase 2 : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna).
  • Phase 3 : Long-term ecosystem impact studies using microcosms.
    Include abiotic controls (e.g., UV light exposure) to assess photodegradation .

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